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Introduction

Nidufexor (also known as LMB763) is an orally bioavailable, non-bile acid, partial agonist of
the farnesoid X receptor (FXR).[1][2] Developed by Novartis, it represents a novel chemical
series based on a tricyclic dihydrochromenopyrazole core.[1][3] FXR is a nuclear receptor
highly expressed in the liver, intestine, and kidneys that plays a central role in regulating bile
acid, lipid, and glucose metabolism.[1] Agonism of FXR is a promising therapeutic strategy for
nonalcoholic steatohepatitis (NASH) because it can reduce hepatic fat accumulation,
inflammation, and fibrosis. Nidufexor was advanced to Phase 2 clinical trials for patients with
NASH and diabetic nephropathy due to its partial agonistic activity observed in vitro and its
FXR-dependent gene modulation in vivo.

Mechanism of Action

Nidufexor exerts its pharmacological effects by selectively binding to and partially activating
the farnesoid X receptor (FXR). As a nuclear receptor, FXR functions as a ligand-activated
transcription factor. Upon binding by an agonist like Nidufexor, FXR undergoes a
conformational change and forms a heterodimer with the retinoid X receptor (RXR). This
complex then translocates to the nucleus and binds to specific DNA sequences known as FXR
response elements (FXRES) in the promoter regions of target genes, thereby modulating their
transcription.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b609577?utm_src=pdf-interest
https://www.benchchem.com/product/b609577?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01621
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=10655
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01621
https://pubmed.ncbi.nlm.nih.gov/31940200/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01621
https://www.benchchem.com/product/b609577?utm_src=pdf-body
https://www.benchchem.com/product/b609577?utm_src=pdf-body
https://www.benchchem.com/product/b609577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Key downstream effects of Nidufexor-mediated FXR activation include:

» Bile Acid Homeostasis: FXR activation in the liver induces the expression of the bile salt
export pump (BSEP), which promotes the efflux of bile acids from hepatocytes. It also
induces the small heterodimer partner (SHP), which in turn inhibits the transcription of
cholesterol 7a-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

o Gut-Liver Signaling: In the intestine, FXR activation stimulates the release of fibroblast
growth factor 19 (FGF19; FGF15 in rodents), which travels to the liver and acts on the
FGFR4 receptor to further suppress CYP7A1 expression, providing a negative feedback loop
on bile acid production.

e Lipid and Glucose Metabolism: FXR plays a crucial role in regulating triglyceride and glucose
metabolism. Its activation can inhibit lipogenesis and reduce steatosis.

The partial agonism of Nidufexor suggests it may offer a differentiated safety and efficacy
profile compared to full FXR agonists, potentially mitigating some on-target adverse effects.
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Caption: Nidufexor's FXR-mediated signaling in the gut-liver axis.
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In Vitro Pharmacological Data

Nidufexor was identified from a novel series of non-bile acid FXR agonists. Its precursor,
compound 2, demonstrated modest potency and partial agonistic activity. Subsequent
optimization led to the development of Nidufexor (compound 1), which exhibited potent partial
agonist activity.

Efficacy (%  Efficacy (%

Compound Assay EC50 (nM) VS. VS. Reference
GW4064) Tropifexor)
FXR HTRF
Compound 2 Biochemical 480 70%
Assay
FXR BSEP-
Compound 2 luc Reporter 690 67%
Gene Assay
FXR BSEP- )
) Partial ~65% (BSEP
Nidufexor luc Reporter Potent ) ) ]
Agonist induction)
Gene Assay
Primary Rat
- ~24% (SHP
Nidufexor Hepatocyte ) )
induction)
gPCR (SHP)

In Vivo & Preclinical Pharmacology

In a murine model of NASH (STAM™ model), Nidufexor demonstrated significant efficacy in
reducing disease activity. Treatment with Nidufexor led to a reduction in NAFLD activity
scores, liver triglycerides, and liver fibrosis. These beneficial effects are attributed to its potent
and specific modulation of FXR-dependent genes in vivo.

Pharmacokinetics

Nidufexor has been evaluated in multiple preclinical species and in human clinical trials,
demonstrating properties suitable for oral administration.
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Table 1: Preclinical Pharmacokinetic Profile of Nidufexor
Clearanc
Oral
. Dose e Vss . .
Species Route T% (h) . Bioavaila
(mglkg) (mL/min/k  (L/kg) .
bility (%)
g9)
Mouse v 3 45 12 2.8
Mouse PO 10 3.5 - - 80
Rat v 3 4.4 20 4.6
Rat PO 10 2.7 - - 51
Dog v 0.5 6.8 51 2.4
Dog PO 2 10.1 - - 90

Table 2: Human Pharmacokinetic Parameters (Phase 2,
NASH Patients)

. Nidufexor 50 mg Nidufexor 100 mg
Parameter (unit) Day
(N=43) (N=37)
AUC_all (hng/mL) 1 4400 + 2340 (53.1%) 11200 + 4740 (42.3%)
AUC_all (hng/mL) 42 5180 + 2870 (55.5%) 8590 + 4090 (47.7%)

Data are presented as mean + SD (%CV).
In human trials, Nidufexor demonstrated dose-proportional systemic exposure.

Clinical Studies

Nidufexor was evaluated in a Phase 2, randomized, double-blind, placebo-controlled trial in
patients with NASH. The study assessed two doses, 50 mg and 100 mg, administered daily for
12 weeks.

Table 3: Summary of Key Efficacy Results (12 Weeks)
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Outcome Placebo Nidufexor 50 mg Nidufexor 100 mg
ALT Reduction - Significant (p<0.05) Significant (p<0.05)
Hepatic Fat Reduction
<5% ~50% ~70%
(=30%)
Change in Bod
J Y -2.02 -1.44

Weight (kg)

The trial demonstrated that Nidufexor significantly lowered alanine aminotransferase (ALT)
and hepatic fat fraction compared to placebo. While the study was terminated early, the data
obtained showed that the 50 mg dose was well-tolerated and showed favorable efficacy.

Table 4: Most Frequent Adverse Events (Incidence %)

Nidufexor 50 mg Nidufexor 100 mg
Adverse Event Placebo (n=40)
(n=44) (n=37)
Pruritus (Itching) 15.0% 29.5% 54.1%
Nausea 5.0% 11.4% 18.9%
Increased Urine
_ o 7.5% 18.2% 18.9%
Protein/Creatinine
Hyperglycemia 0% 9.1% 10.8%

Adverse events were more frequent at the higher dose, with pruritus being the most common.
Most events were mild to moderate (Grade 1 or 2). A separate trial also evaluated Nidufexor in
patients with diabetic kidney disease.

Experimental Protocols & Methodologies

The pharmacological profile of Nidufexor was established using a range of standard and
specialized assays.
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Caption: General experimental workflow for the evaluation of an FXR agonist.

» FXR HTRF Biochemical Assay: This in vitro assay measures the direct interaction of a
compound with the FXR ligand-binding domain (LBD). It typically uses Homogeneous Time-
Resolved Fluorescence (HTRF) to detect the recruitment of a coactivator peptide to the
FXR-LBD in the presence of the test compound. The signal is proportional to the degree of

agonist activity.

¢ FXR BSEP-luc Reporter Gene Cellular Assay: This cell-based assay assesses the ability of a
compound to activate FXR within a cellular context and induce the transcription of a target

gene.

o Protocol Outline: A cell line (e.g., HepG2) is transiently transfected with a plasmid
containing the firefly luciferase gene under the control of a promoter with an FXR
response element (e.g., the BSEP promoter).

o Cells are then treated with varying concentrations of the test compound (e.g., Nidufexor)
for a set period (e.g., 24 hours).
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o The luciferase activity is measured, which directly reflects the transcriptional activity of
FXR. Potency (EC50) and efficacy are determined from the dose-response curve.

o Target Gene Expression in Primary Hepatocytes: This experiment validates FXR target
engagement in a more physiologically relevant system.

o Protocol Outline: Primary hepatocytes (e.g., from rats) are isolated and cultured.

o The cells are treated with the compound for a specified duration (e.g., 24 hours).

o Total RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure
the mRNA levels of known FXR target genes, such as BSEP and SHP, relative to a
control.

 In Vivo Efficacy (STAM™ NASH Model): This is a widely used murine model that
recapitulates the progression of NASH from steatosis to fibrosis.

o Protocol Outline: Male C57BL/6J mice are injected with streptozotocin at 2 days old to
induce diabetes, followed by feeding a high-fat diet from 4 weeks of age to induce NASH.

o Treatment with the test compound (e.g., Nidufexor via oral gavage) or vehicle is initiated
at a later stage (e.g., 6 weeks of age) and continued for a defined period.

o At the end of the study, liver tissue is collected for histological analysis (H&E for NAFLD
Activity Score, Sirius Red for fibrosis) and measurement of liver triglycerides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [The Pharmacological Profile of Nidufexor: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b60957 7#pharmacological-profile-of-nidufexor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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